![molecular formula C15H25NO4 B13480040 2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)
2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.5]nonane core, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.5]nonane core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Deprotection Reactions: Reagents such as TFA, HCl, and methanol are commonly used.
Major Products Formed
Substitution Reactions: The major products are derivatives of the spirocyclic core with various functional groups replacing the Boc-protected amino group.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized or used in subsequent synthetic steps.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for studying biological processes.
Medicine: It is employed in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-7-oxaspiro[3.5]nonane-2-carboxylic acid: This compound features an oxaspiro core instead of the spiro[3.5]nonane core, offering different reactivity and properties.
7-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-2-carboxylic acid: Similar in structure but with variations in the position of functional groups, leading to different chemical behavior.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and versatility in synthetic applications, making it a valuable tool in organic chemistry.
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-8-15(9-11)6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
VNOGDIXDBKPCDO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


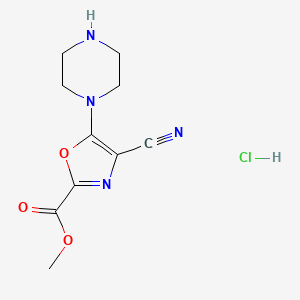
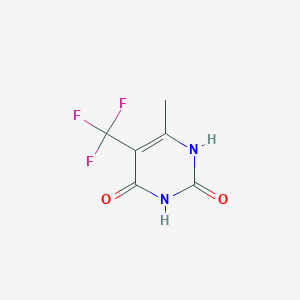
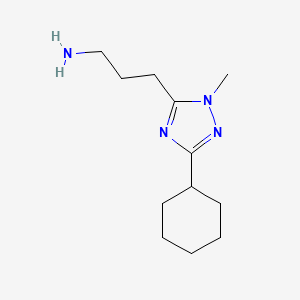
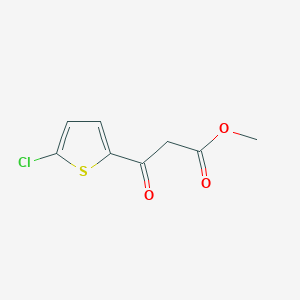
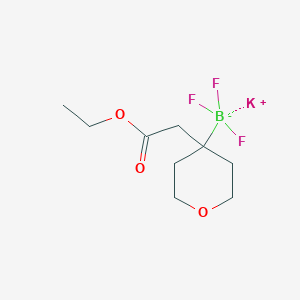
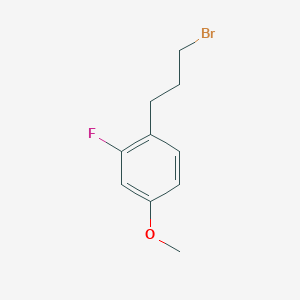
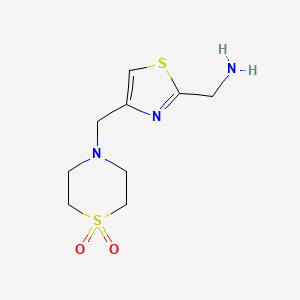
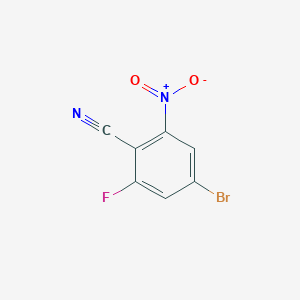
![tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate](/img/structure/B13480003.png)
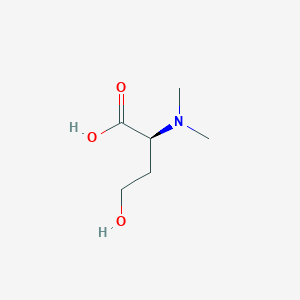


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)

